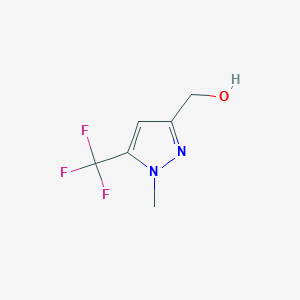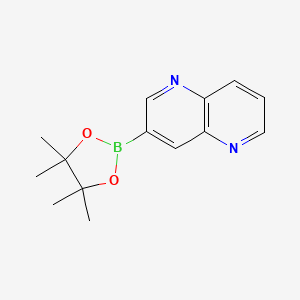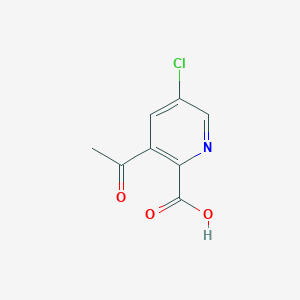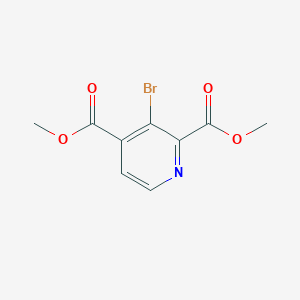
Dimethyl 3-bromopyridine-2,4-dicarboxylate
Descripción general
Descripción
This would involve a basic description of the compound including its molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including any catalysts required, the conditions under which the reactions occur, and the products of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
- Synthesis and Reactivity : A practical approach to the synthesis of Dimethyl 6,6’- Bis(bromomethyl)-[2,2’-bipyridine]-4,4’-dicarboxylate is described, involving dibromination and debromination, providing a method with fewer impurities and easier purification compared to previous methods (Ou, Ruonan, & Bo, 2019).
- Antioxidant Properties : A series of 6-substituted-2,4-dimethyl-3-pyridinols, synthesized from a 3-bromopyridine precursor, exhibit significant antioxidant properties. These compounds demonstrate high effectiveness as phenolic chain-breaking antioxidants (Wijtmans et al., 2004).
- Polyhalogenated Bipyridines Synthesis : The synthesis of polyhalogenated 4,4'-bipyridines from dihalopyridines, including 3-bromopyridine, is explored, offering insights into the formation of structurally diverse bipyridines with potential applications in various fields (Abboud et al., 2010).
Electrochemistry and Organic Synthesis
- Electrochemical Processes : The polarographic reduction of 1,1'-dimethyl-3,3'-oxybispyridinediium diiodide, derived from a reaction involving 3-bromopyridine, is investigated, providing insights into electrochemical reactions and radical cation formation (Barker & Summers, 1983).
- Indolizine Synthesis : Research into the synthesis of indolizines shows the use of 4-dimethylaminopyridine and 2-bromoacetophenone(s), leading to compounds like dimethyl 3-(substitutedbenzoyl)-7-(dimethylamino)indolizine-1,2-dicarboxylate, highlighting the versatility of bromopyridine derivatives in organic synthesis (Sarkunam & Nallu, 2005).
Catalysis and Solar Cell Applications
- Catalysis in Homocoupling : The electrochemical homocoupling of 2-bromomethylpyridines, using nickel complexes as catalysts, demonstrates the potential of bromopyridine derivatives in catalysis. This method offers a simple and efficient approach with broad applicability (França et al., 2002).
- Copper-Based Dye Sensitized Solar Cells (DSCs) : Copper(I) complexes of 6,6'-disubstituted 2,2'-bipyridine dicarboxylic acids, synthesized using derivatives of 3-bromopyridine, show promise in copper-based dye-sensitized solar cells, indicating the potential of bromopyridine derivatives in renewable energy applications (Constable et al., 2009).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including any necessary precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound in fields like medicine or materials science.
Propiedades
IUPAC Name |
dimethyl 3-bromopyridine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-14-8(12)5-3-4-11-7(6(5)10)9(13)15-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZJWNHJISTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-bromopyridine-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
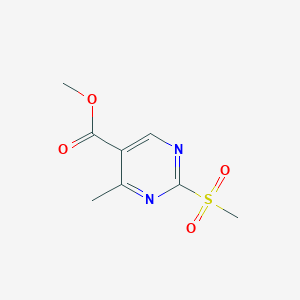
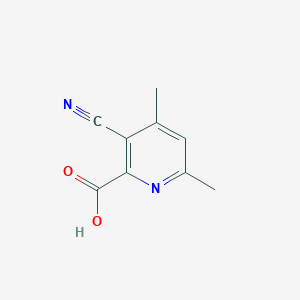
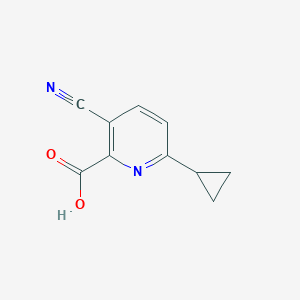
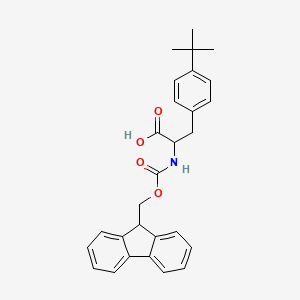
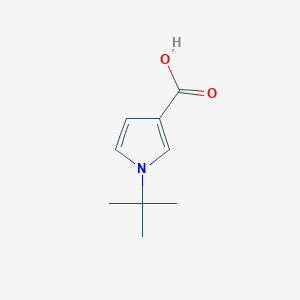

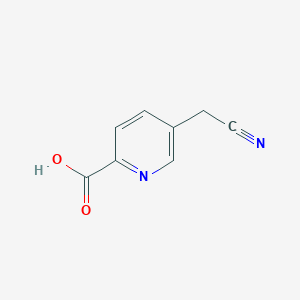
![[1,2,4]Triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B1392773.png)
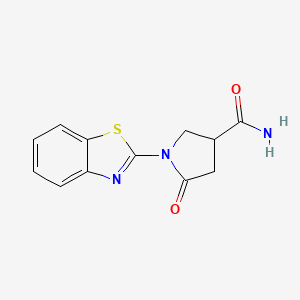
![Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392775.png)
